molecular formula C6H9ClN2O4S B1614625 4-chlorobenzene-1,2-diamine;sulfuric acid CAS No. 68459-98-3

4-chlorobenzene-1,2-diamine;sulfuric acid

Cat. No.: B1614625
CAS No.: 68459-98-3
M. Wt: 240.67 g/mol
InChI Key: QLBNVFYDSCHETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H7ClN2. It is also known as 4-chloro-o-phenylenediamine. This compound is a derivative of benzene, where two amino groups are attached to the benzene ring at the 1 and 2 positions, and a chlorine atom is attached at the 4 position. Sulfuric acid is often used in conjunction with this compound in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzene-1,2-diamine can be synthesized through several methods. One common method involves the reduction of 4-chloro-1,2-dinitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 4-chlorobenzene-1,2-diamine often involves the catalytic hydrogenation of 4-chloro-1,2-dinitrobenzene. This process is carried out in the presence of a catalyst such as palladium on carbon under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chlorobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Used in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-chlorobenzene-1,2-diamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it can lose electrons to form quinones. The specific pathways and molecular targets depend on the type of reaction it undergoes .

Comparison with Similar Compounds

Properties

CAS No.

68459-98-3

Molecular Formula

C6H9ClN2O4S

Molecular Weight

240.67 g/mol

IUPAC Name

4-chlorobenzene-1,2-diamine;sulfuric acid

InChI

InChI=1S/C6H7ClN2.H2O4S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4)

InChI Key

QLBNVFYDSCHETM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N.OS(=O)(=O)O

Key on ui other cas no.

68459-98-3

Related CAS

95-83-0 (Parent)

Origin of Product

United States

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